Methyl 2-(methoxymethyl)acrylate

Description

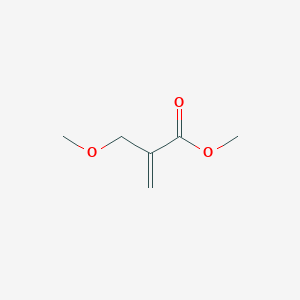

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(methoxymethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-5(4-8-2)6(7)9-3/h1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXULFYZCPMBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447102 | |

| Record name | methyl 2-(methoxymethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25328-81-8 | |

| Record name | methyl 2-(methoxymethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(methoxymethyl)prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Polymerization Studies of Methyl 2 Methoxymethyl Acrylate

Homopolymerization Characteristics and Mechanisms

The homopolymerization of Methyl 2-(methoxymethyl)acrylate is a subject of detailed study, particularly concerning its kinetic behavior under free radical conditions and its propensity for thermal self-initiation. The presence of the α-(methoxymethyl) group significantly influences its reactivity and the stereochemical structure of the resulting polymer.

Free Radical Homopolymerization Kinetics and Mechanistic Pathways

The kinetics of free radical polymerization for acrylate (B77674) and methacrylate (B99206) monomers are well-established, typically following a model of initiation, propagation, and termination. For acrylates, polymerization generally proceeds readily via thermal free-radical initiation. researchgate.net The rate of polymerization (Rp) is dependent on the monomer and initiator concentrations, with intensity exponents often close to 1 for the monomer and 0.5 for the initiator, which aligns with the classic model involving bimolecular termination. researchgate.net

In the broader context of multifunctional acrylates and methacrylates, the apparent monomer reactivity is influenced by factors such as monomer viscosity and the stability of the radical formed. imaging.org Methacrylates, for instance, tend to have lower nominal reaction rates than acrylates, a phenomenon attributed to the stabilizing effect of the adjacent methyl group on the free radical. imaging.org As polymerization progresses, the increasing viscosity of the medium can lead to diffusion-controlled termination reactions and a significant autoacceleration known as the gel effect. researchgate.net This is particularly noticeable at high conversions where the mobility of large polymer radicals is hindered. researchgate.net While specific kinetic parameters for this compound are not extensively detailed in the provided literature, its behavior is expected to align with these general principles for α-substituted acrylates.

Self-Initiation Phenomena in Thermal Polymerization of α-Substituted Acrylates

At elevated temperatures (typically above 120°C), alkyl acrylates can undergo spontaneous thermal polymerization without the need for an external initiator. wpmucdn.comupenn.edu This self-initiation mechanism is a critical phenomenon in the high-temperature production of low-molecular-weight acrylic resins. wpmucdn.comupenn.edu While early theories were inconclusive, computational and experimental studies have increasingly shown that acrylate monomers themselves can initiate polymerization. wpmucdn.com

The primary mechanisms explored are the Flory and Mayo models. nih.govacs.org For methyl acrylate, a model compound for this class, density-functional theory (DFT) calculations have elucidated the pathways involved. nih.govacs.org It is highly probable that at the high temperatures used in spontaneous polymerization, sufficient energy is available to overcome the barriers for these self-initiation reactions. upenn.edu

Diradical and Monoradical Generation Mechanisms

The self-initiation process is believed to proceed through the formation of diradical intermediates. wpmucdn.comnih.gov Two main pathways are considered for the initial dimerization of monomer molecules:

Diels-Alder (DA) Cycloaddition: A concerted [4+2] cycloaddition to form a dihydropyran adduct. This is generally a low-barrier pathway. nih.govacs.org

[2+2] Cycloaddition: A non-concerted pathway that forms a cyclobutane (B1203170) diradical intermediate. nih.govacs.org

Computational studies on methyl acrylate indicate that the singlet diradical formed via the [2+2] pathway is high in energy. upenn.eduacs.org However, it is proposed that this singlet diradical can undergo intersystem crossing to a more stable triplet diradical state. upenn.eduacs.org This triplet diradical is considered a key intermediate for generating the initiating species. upenn.edu The generation of active monoradicals, which actually initiate the polymer chains, is thought to occur via hydrogen transfer from a third monomer molecule to this diradical intermediate. nih.govacs.org Studies have concluded that hydrogen transfer from the Diels-Alder adduct is not a likely pathway for generating monoradicals. upenn.edu

Computational Modeling of Self-Initiation Energy Barriers

Computational quantum chemistry has been instrumental in understanding the energetic feasibility of proposed self-initiation mechanisms. wpmucdn.com Using methods like DFT and Møller-Plesset (MP2) theory, researchers have calculated the energy barriers for the key steps in the thermal polymerization of model acrylates. nih.govacs.org

For methyl acrylate, the formation of the Diels-Alder adduct has a relatively low energy barrier, while the [2+2] pathway to the singlet diradical has a much higher barrier. nih.govacs.org The triplet diradical intermediate, however, is lower in energy than its singlet counterpart. acs.org The calculated energy barriers for monoradical generation from the triplet diradical suggest this is a plausible explanation for the experimentally observed spontaneous initiation. nih.govacs.org

| Reaction Pathway (for Methyl Acrylate) | Level of Theory | Calculated Energy Barrier (kJ/mol) | Reference |

|---|---|---|---|

| Diels-Alder Adduct (DA) Formation | B3LYP/6-31G | Low Barrier | nih.gov, acs.org |

| [2+2] Singlet Diradical (•M2s•) Formation | B3LYP/6-31G | High Barrier | nih.gov, acs.org |

| Monoradical Generation from Triplet Diradical (•M2t•) | DFT/MP2 | Considered Plausible | nih.gov, acs.org |

Stereocontrol and Tacticity in Radical Polymerization

The stereochemistry, or tacticity, of polymers derived from α-substituted acrylates can be significantly influenced by the reaction conditions. nih.gov For the class of α-(alkoxymethyl)acrylates, radical polymerization can be controlled to produce polymers with specific stereoregularity. nih.govresearchgate.net In the absence of controlling agents, the radical polymerization of these monomers typically yields an atactic polymer, meaning the stereocenters are randomly arranged. researchgate.net However, the introduction of certain additives can profoundly alter the stereochemical outcome. researchgate.net

Influence of Lewis Acids as Additives on Stereoregularity

Lewis acids have proven to be highly effective additives for controlling the stereoregularity in the radical polymerization of α-(alkoxymethyl)acrylates. nih.govresearchgate.net The coordination of the Lewis acid to the polar groups (the ester and ether functionalities) of both the monomer and the growing polymer chain end can dictate the stereochemistry of the incoming monomer unit. researchgate.net

Remarkably, different Lewis acids can steer the polymerization towards opposite tacticities. For the radical polymerization of methyl and benzyl (B1604629) α-(methoxymethyl)acrylates, the use of specific Lewis acids leads to distinct stereochemical results:

Zinc Bromide (ZnBr2) promotes the formation of syndiotactic-rich polymers. researchgate.net

Scandium Trifluoromethanesulfonate (Sc(OTf)3) favors the production of isotactic-rich polymers. researchgate.net

This demonstrates a powerful method to synthesize polymers with tailored tacticity simply by selecting the appropriate Lewis acid catalyst, a level of control that is not typically achievable in conventional radical polymerization. researchgate.net Further modification, such as adding amino alcohols to the ZnBr2 system, can even lead to heterotactic-rich polymers. researchgate.net

| Monomer System | Lewis Acid Additive | Resulting Predominant Tacticity | Reference |

|---|---|---|---|

| α-(Methoxymethyl)acrylates | None | Atactic | researchgate.net |

| α-(Methoxymethyl)acrylates | ZnBr2 | Syndiotactic-rich | researchgate.net |

| α-(Methoxymethyl)acrylates | Sc(OTf)3 | Isotactic-rich | researchgate.net |

| α-(Methoxymethyl)acrylates | ZnBr2 + Amino Alcohol | Heterotactic-rich | researchgate.net |

Role of Solvent Environment on Polymer Stereochemistry

The stereochemistry of a polymer, specifically its tacticity (the stereochemical arrangement of adjacent chiral centers), is profoundly influenced by the solvent used during polymerization. For poly(methacrylates), the solvent's polarity and its ability to coordinate with the active species (radical or ionic) at the propagating chain end can dictate the final microstructure of the polymer, which in turn governs its physical properties.

In free radical polymerization, the effect of the solvent on stereochemistry is generally less pronounced compared to ionic polymerization. However, solvents can still influence the outcome. Non-polar solvents, such as toluene, tend to favor the formation of syndiotactic polymers due to steric hindrance and dipole-dipole interactions at the chain end. In contrast, more polar or hydrogen-bond-donating solvents might slightly increase the proportion of isotactic linkages, although syndiotacticity often remains dominant.

The most significant solvent effects are observed in anionic polymerization. The choice of solvent can dramatically shift the resulting tacticity of poly(this compound).

Non-polar Solvents: In non-polar solvents like toluene, the counter-ion (e.g., Li⁺) remains tightly associated with the propagating carbanion chain end. This close association can create a template effect that favors the addition of monomers in a specific orientation, leading to a high degree of isotactic polymer formation.

Polar Solvents: In polar, coordinating solvents such as tetrahydrofuran (B95107) (THF), the solvent molecules solvate the counter-ion, creating a "solvent-separated ion pair" or even "free ions." This separation disrupts the templating effect of the counter-ion, and steric repulsion between the incoming monomer and the polymer chain end becomes the dominant factor, resulting in a predominantly syndiotactic polymer.

The ether linkage within the this compound monomer itself can also play an intramolecular coordinating role, potentially influencing the stereochemical outcome depending on its interaction with the counter-ion in different solvent environments.

Table 1: Expected Influence of Solvent on Tacticity in Anionic Polymerization of this compound

| Solvent | Type | Expected Primary Tacticity | Mechanism of Control |

| Toluene | Non-polar | Isotactic | Tight ion-pair formation guides monomer insertion. |

| Tetrahydrofuran (THF) | Polar, Coordinating | Syndiotactic | Solvent separates ion pair, steric hindrance dominates. |

Copolymerization Behavior of this compound

The copolymerization of this compound with other monomers is critical for tailoring material properties. Understanding its reactivity relative to other monomers allows for the predictable synthesis of copolymers with desired compositions and microstructures.

Determination of Monomer Reactivity Ratios

Monomer reactivity ratios, denoted as r₁ and r₂, are essential parameters that quantify the relative reactivity of a propagating chain end towards its own monomer versus the comonomer. These ratios are determined experimentally by carrying out a series of copolymerization reactions with varying initial monomer feed compositions and analyzing the resulting copolymer composition at low conversion. Methods like the Fineman-Ross, Kelen-Tüdős, or non-linear error-in-variables models are used to calculate the reactivity ratios from the experimental data.

For a copolymerization between this compound (M₁) and a comonomer (M₂):

r₁ > 1 indicates that the propagating chain ending in M₁ prefers to add another M₁ monomer.

r₁ < 1 indicates a preference for adding an M₂ monomer.

r₁ ≈ 1 indicates random incorporation.

r₁ ≈ r₂ ≈ 0 suggests a strong tendency towards alternation.

The product r₁r₂ ≈ 1 signifies the formation of an ideal random copolymer.

While specific, experimentally determined reactivity ratios for this compound are not widely published, its structural similarity to methyl methacrylate (MMA) allows for informed predictions. The table below shows well-established reactivity ratios for the MMA/Styrene (B11656) system to illustrate the concept.

Table 2: Illustrative Monomer Reactivity Ratios (Example: MMA (M₁) / Styrene (M₂))

| Method | r₁ (MMA) | r₂ (Styrene) | r₁r₂ | Implication |

| Kelen-Tüdős | 0.46 | 0.52 | 0.24 | Tendency toward random/alternating, blockiness is low. |

| Mayo-Lewis | 0.48 | 0.54 | 0.26 | Both radicals prefer to add the other monomer. |

It is anticipated that the reactivity ratios for this compound would reflect the influence of its ether-containing side chain, potentially affecting its electronic and steric profile compared to standard methacrylates.

Copolymerization with Styrenic and Other (Meth)acrylic Monomers

This compound is expected to readily copolymerize with a variety of common industrial monomers via free-radical pathways.

Styrenic Monomers: Copolymerization with styrene would likely result in a statistical copolymer. Given the typical behavior of methacrylates with styrene, the reactivity ratios would likely be below 1 for both monomers, indicating that each propagating radical prefers to react with the other monomer, leading to a more alternating sequence than a purely random one.

(Meth)acrylic Monomers: Copolymerization with other acrylic and methacrylic monomers, such as methyl acrylate, butyl acrylate, or methyl methacrylate (MMA), is also feasible. When copolymerized with MMA, the structural similarity would likely lead to reactivity ratios close to 1, resulting in a highly random copolymer whose composition directly reflects the monomer feed ratio. Copolymerization with acrylates, which are generally more reactive than methacrylates, would yield different reactivity ratios that would need to be determined experimentally to control the final polymer composition.

Statistical Analysis of Monomer Sequence Distribution in Copolymers

The monomer sequence distribution—whether monomers are arranged in a random, alternating, or blocky fashion—is a direct consequence of the monomer reactivity ratios and the feed composition. Statistical models can predict the probability of finding specific monomer sequences (e.g., dyads, triads) in the copolymer chain. For instance, the probability of finding a dyad of M₁-M₂ can be calculated from the reactivity ratios and monomer concentrations.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR, are powerful tools for the experimental verification of these statistical predictions. Different monomer sequences give rise to distinct signals in the NMR spectrum, allowing for the quantification of dyad and triad (B1167595) fractions, which provides a detailed picture of the copolymer's microstructure.

Formation of Random and Gradient Copolymer Architectures

By manipulating the reaction conditions, different copolymer architectures can be achieved.

Random Copolymers: A random copolymer is typically formed in a batch polymerization process when the reactivity ratios are close to 1, or when an azeotropic composition exists where the feed and copolymer compositions are identical. In this case, the monomer units are distributed statistically along the polymer chain.

Gradient Copolymers: A gradient copolymer features a gradual change in composition along the polymer chain. This architecture is achieved when the monomers have different reactivity ratios and the polymerization is carried out in a way that allows the composition of the monomer feed to drift over time. For example, in a simple batch reaction, the more reactive monomer will be consumed faster, leading to a gradient structure. More precise gradients can be formed using semi-batch processes where the less reactive monomer is continuously fed into the reactor during the polymerization.

Controlled Radical Polymerization (CRP) Techniques

Controlled Radical Polymerization (CRP) methods represent a significant advancement over conventional free-radical polymerization, as they allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. These techniques would be highly applicable to this compound.

Key CRP techniques include:

Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal complex (commonly copper-based) to reversibly activate and deactivate the propagating polymer chains. This process allows for controlled growth and is highly tolerant of various functional groups, including the ether group in this compound. It would enable the synthesis of well-defined homopolymers, block copolymers, and gradient copolymers.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is controlled by a chain transfer agent (a RAFT agent), typically a thiocarbonylthio compound. The propagating radicals react with the RAFT agent in a reversible manner, allowing for controlled chain growth. RAFT is known for its versatility with a wide range of monomers and its compatibility with various reaction conditions.

Nitroxide-Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical to reversibly cap the propagating chain end. This technique is particularly effective for styrenic and acrylic monomers.

The application of these CRP techniques would allow for the precise design of poly(this compound)-based materials, including the synthesis of block copolymers where one block is hydrophilic or has another specific functionality, opening avenues for advanced applications in coatings, adhesives, and biomedical materials.

Atom Transfer Radical Polymerization (ATRP) of α-Substituted Acrylates

Atom Transfer Radical Polymerization (ATRP) has emerged as a robust and versatile method for the controlled polymerization of a wide array of monomers, including α-substituted acrylates like this compound. icp.ac.runih.gov This technique allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and well-defined end-group functionalities. sigmaaldrich.com The fundamental principle of ATRP involves a reversible halogen atom transfer between a dormant polymer chain and a transition metal catalyst complex, typically based on copper. google.com This dynamic equilibrium between active and dormant species minimizes termination reactions, enabling a high degree of control over the polymerization process. google.com

Activator Feeding Strategies for Molecular Weight and End-Group Control

Precise control over molecular weight and end-group fidelity are critical for the synthesis of advanced polymer architectures. In the ATRP of acrylates, activator feeding strategies have been developed to achieve this control. mdpi.comnih.gov A continuous feeding of the Cu(I) activator complex into the polymerization system allows for a constant rate of polymerization, which can be adjusted by altering the feeding rate. mdpi.comnih.gov This technique is particularly advantageous as it enables the synthesis of polymers with a narrow molecular weight distribution. researchgate.net

A key benefit of this strategy is the ability to precisely predict the loss of chain-end functionality. nih.gov Each irreversible termination event, which leads to the loss of a halogen end-group, corresponds to the irreversible oxidation of a Cu(I) activator to a Cu(II) deactivator. nih.govresearchgate.net Therefore, the total loss of end-group functionality is directly proportional to the total amount of Cu(I) activator fed into the system. nih.gov This provides a straightforward method for synthesizing polymers with a known and controlled number of active chain ends, which is crucial for subsequent chain extension or modification reactions. mdpi.comrsc.orgcmu.edu The data in Table 1 illustrates the effect of activator feeding rate on the polymerization of methyl acrylate, a close structural analog to this compound.

Table 1: Effect of Activator Feeding Rate on ATRP of Methyl Acrylate

| Entry | Feeding Time (h) | Conversion (%) | M_n ( g/mol ) | M_w/M_n |

|---|---|---|---|---|

| 1 | 2 | 86 | 3700 | 1.15 |

| 2 | 4 | 85 | 3680 | 1.16 |

| 3 | 8 | 84 | 3650 | 1.17 |

Data derived from studies on methyl acrylate, demonstrating the principle of activator feeding. researchgate.net

Design of Multifunctional Initiators for Defined Polymer Architectures

The design of the initiator plays a pivotal role in determining the final polymer architecture. cmu.edu By employing multifunctional initiators, complex polymer structures such as star polymers and graft copolymers can be synthesized with a high degree of control. researchgate.net For instance, a tetrafunctional initiator like tetrakis(bromomethyl)benzene can be used in the ATRP of methacrylates to produce four-armed star polymers. researchgate.net These star polymers exhibit low polydispersity indices, and their experimental molecular weights align well with theoretical predictions. researchgate.net

Graft copolymers can also be synthesized using a combination of different polymerization techniques. For example, a polystyrene backbone containing chloromethyl groups can be prepared via a stable free-radical polymerization process. This polychloromethylated polymer can then serve as a multifunctional macroinitiator for the ATRP of a monomer like tert-butyl methacrylate, resulting in the formation of a graft copolymer with a polystyrene backbone and poly(tert-butyl methacrylate) grafts. researchgate.net This approach allows for the creation of well-defined, complex macromolecular structures. cmu.eduresearchgate.net

Catalytic Systems and Ligand Effects in ATRP

The choice of the catalytic system, comprising a transition metal salt and a ligand, is crucial for the success of ATRP. Copper-based catalysts are the most commonly used for the polymerization of acrylates and methacrylates. cmu.educmu.edu The ligand's primary role is to solubilize the copper salt in the reaction medium and to modulate the redox potential of the copper center, thereby controlling the dynamics of the halogen exchange reaction. cmu.edu

Nitrogen-based ligands, such as derivatives of bipyridine (bpy) and tris(2-pyridylmethyl)amine (B178826) (TPMA), have been extensively studied. sigmaaldrich.comcmu.edunih.gov The electronic properties of the ligand significantly influence the catalyst's activity. Electron-donating groups on the ligand can enhance the reactivity of the Cu(I) complex, leading to faster polymerization rates. cmu.edu However, an overly active catalyst can lead to a loss of control and broader molecular weight distributions. cmu.edu

The structure of the ligand also has a profound impact on the polymerization kinetics. For instance, in the ARGET (Activators Regenerated by Electron Transfer) ATRP of methyl methacrylate, ligands such as N,N,N',N',N''-pentamethyldiethylenetriamine (PMDETA) and tetramethylethylenediamine (TMEDA) have been compared. ohiolink.edu PMDETA, a tridentate ligand, exhibits stronger coordination to the copper center but has a weaker reducing ability compared to the bidentate ligand TMEDA. ohiolink.edu The choice of catalyst can also influence the outcome of the polymerization. For example, the use of CuBr₂ as a catalyst has been shown to lead to a faster reaction rate compared to CuCl₂ in the ARGET ATRP of methyl methacrylate, which is attributed to the shorter bond length of the Cu-Br bond. ohiolink.edu Furthermore, cobalt-based catalysts have also been explored for the ATRP of methyl methacrylate, though with less control compared to copper systems. researchgate.net The data in Table 2 highlights the influence of different ligands on the ARGET ATRP of a functional methacrylate.

Table 2: Influence of Ligand on ARGET-ATRP of Eugenyl Methacrylate

| Entry | Ligand | Time (h) | Conversion (%) | M_n ( g/mol ) | M_w/M_n |

|---|---|---|---|---|---|

| 1 | BiPy | 2 | 15 | 3,200 | 1.35 |

| 2 | HMTETA | 2 | 20 | 4,100 | 1.40 |

| 3 | PMDETA | 2 | 45 | 9,300 | 1.25 |

| 4 | Me₆TREN | 2 | 60 | 12,500 | 1.20 |

Data derived from studies on eugenyl methacrylate, illustrating the significant impact of ligand choice on polymerization control. uninsubria.it

Nitroxide-Mediated Polymerization (NMP) Methodologies

Nitroxide-Mediated Polymerization (NMP) is another powerful controlled radical polymerization technique. icp.ac.ruresearchgate.net However, the homopolymerization of methacrylic esters like this compound via NMP has historically been challenging. researchgate.netresearchgate.net This difficulty is often attributed to side reactions, such as cross-disproportionation, and a large equilibrium constant for the activation-deactivation process. researchgate.net

Recent advancements have led to the development of new nitroxides and alkoxyamines that can effectively control the polymerization of methacrylates. researchgate.netrsc.org For instance, alkoxyamines based on 2,2-diphenyl-3-phenylimino-2,3-dihydroindol-1-yloxyl (DPAIO) have been successfully used for the bulk controlled radical polymerization of methyl methacrylate. researchgate.net These systems exhibit a linear increase in number-average molecular weight with conversion and produce polymers with polydispersity indices around 1.4. researchgate.net The living character of these polymers has been confirmed through successful chain extension reactions. rsc.org

Another approach involves the use of a small amount of a "controlling" comonomer, such as styrene, to mediate the polymerization of methacrylates. icp.ac.ru The development of nitroxide-mediated photopolymerization (PNMP) offers an alternative, allowing for rapid polymerization of thin films under UV irradiation. icp.ac.ru

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization for Structured Polymers

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization method that can be applied to a wide range of monomers under various reaction conditions. sigmaaldrich.com The key to RAFT polymerization is the use of a chain transfer agent, typically a thiocarbonylthio compound, which mediates the polymerization via a reversible addition-fragmentation mechanism. sigmaaldrich.com This allows for the synthesis of polymers with low polydispersity and high end-group fidelity. sigmaaldrich.com

Symmetrical trithiocarbonates have been investigated as RAFT agents for the polymerization of methacrylic monomers. nih.gov A novel symmetrical trithiocarbonate (B1256668) with diphenylmethyl groups has shown efficient control over the polymerization of methyl methacrylate, yielding polymers with low molecular weight dispersity values (Đ < 1.5). nih.gov This demonstrates the potential for designing new RAFT agents to overcome challenges in the polymerization of specific monomers. The living nature of the polymers produced allows for the synthesis of block copolymers by using the resulting polymer as a macro-RAFT agent for the polymerization of a second monomer. nih.gov

Reactivity and Reaction Mechanisms Beyond Polymerization

Nucleophilic Addition Reactions of α-Substituted Acrylic Esters

The utility of α-substituted acrylate (B77674) esters as synthetic intermediates is well-established, particularly in the context of 1,4-addition reactions (Michael additions) with various nucleophiles. acs.org These reactions are fundamental in forming new carbon-heteroatom or carbon-carbon bonds, leading to biologically significant compounds. acs.org The general mechanism for α,β-unsaturated esters involves nucleophilic attack at the β-carbon, which is rendered electrophilic by the electron-withdrawing ester group. This typically results in a stabilized α-carbanion intermediate that is subsequently protonated. nih.gov

However, the presence of a substituent at the α-position, such as the methoxymethyl group in Methyl 2-(methoxymethyl)acrylate, can influence the reaction's feasibility and outcome. The reactivity of acrylic acid derivatives in nucleophilic Michael additions has been studied computationally. Comparisons between acrylic acid and methacrylic acid revealed that the additional methyl group in methacrylic acid reduces the stabilization of the transition state in reactions with nucleophiles like the fluoride (B91410) ion. researchgate.net The electron density at the attacked carbon atom is higher in the α-substituted variant, leading to a more negative electrostatic potential along the nucleophile's approach path and a greater energy requirement for molecular distortion. researchgate.net

While direct α-addition of nucleophiles to acrylamides and esters is less common due to electronic mismatch, specialized methods have been developed to achieve this "inverse conjugate addition." nih.gov For instance, visible-light-induced photocatalysis can enable the α-specific addition of halogen, oxygen, and nitrogen nucleophiles concurrent with a β-trifluoromethylation. nih.gov Microwave-assisted Michael additions of amines to α,β-unsaturated esters have also proven effective, significantly reducing reaction times and improving yields. nih.gov For example, the addition of benzylamine (B48309) to methyl methacrylate (B99206) under conventional heating can be sluggish, but proceeds in high yield under microwave irradiation at elevated temperatures. nih.gov

Cycloaddition Reactions Involving the Acrylate Moiety

The carbon-carbon double bond in this compound allows it to participate in various cycloaddition reactions, acting as an electron-deficient component.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. nih.gov In these reactions, acrylates serve as dienophiles. The stereoselectivity of the Diels-Alder reaction (endo vs. exo) is a key consideration. While the "endo rule" often predicts the major product, substituents on the dienophile can significantly alter this preference. nih.gov

A computational study on the Diels-Alder reaction of cyclopentadiene (B3395910) with methyl acrylate and its α-methylated counterpart, methyl methacrylate, provides insight into the potential behavior of this compound. nih.govnih.gov The study found that the presence of an α-methyl group leads to excellent exo-selectivity. nih.govnih.gov This is attributed to a greater increase in the activation energy for the endo pathway compared to the exo pathway. nih.gov Steric factors introduced by the α-substituent play a crucial role in modulating this diastereoselectivity. researchgate.net Lewis acid catalysts, such as aluminum trichloride (B1173362) (AlCl₃), are often used to facilitate the reaction and can enhance the endo selectivity in reactions with dienophiles like methyl acrylate. researchgate.net

Table 1: Calculated Activation Barrier Increases for Diels-Alder Reactions with α-Methyl Substitution Data sourced from computational studies on the reaction of cyclopentadiene with acrylonitrile/methacrylonitrile.

| Reaction Pathway | Activation Barrier Increase (kcal/mol) |

| Endo Approach | 3.55 |

| Exo Approach | 2.24 |

| Source: ChemistryOpen nih.gov |

This table illustrates that the energy penalty for the endo approach is significantly higher, thus favoring the exo product.

[2+2] cycloadditions, often photochemically induced, provide a route to four-membered carbocyclic rings. While less common for simple acrylates than the Diels-Alder reaction, these pathways are mechanistically significant. The reaction involves the combination of two alkene units to form a cyclobutane (B1203170) ring. For α,β-unsaturated esters, these reactions can be complex, but they represent a potential reactive pathway under appropriate energetic conditions, such as UV irradiation.

Other types of cycloadditions, such as [3+2] cycloadditions, have also been explored. For example, the reaction of methyl (2E)-3-(acridin-4-yl)-prop-2-enoate with nitrile N-oxides yields isoxazoline (B3343090) derivatives, demonstrating the versatility of the acrylate double bond in forming five-membered heterocyclic rings. nih.gov

Radical Reactions and Their Kinetics

Beyond polymerization, the radical chemistry of acrylates includes important processes like hydrogen abstraction, which can influence reaction outcomes and polymer structure.

Hydrogen abstraction from the monomer by a growing polymer radical or other radical species is a key elementary step in radical polymerization. In the case of this compound, there are several types of hydrogen atoms available for abstraction: vinylic, allylic (on the methoxymethyl group), and ester methyl hydrogens.

Studies on hydrogen atom abstraction by radicals like the methyl peroxy radical (CH₃O₂) from various organic molecules show that the reaction barriers are highly dependent on the type of C-H bond. nih.gov For instance, abstraction from a primary vinylic carbon generally has a high energy barrier. nih.gov In acrylate polymerization, intramolecular transfer-to-polymer reactions, or "backbiting," can occur where a chain-end radical abstracts a hydrogen from its own backbone, leading to the formation of a more stable mid-chain radical. tue.nl For acrylates, this most commonly occurs via a six-membered ring transition state. tue.nl

Mechanistic studies of the reaction between the methyl peroxy radical and methanol (B129727) have identified two hydrogen abstraction channels: one from the methyl group and one from the hydroxyl group, with the latter being the dominant pathway. figshare.com This highlights the selectivity of radical abstraction reactions.

The kinetics of radical reactions are described by rate constants and branching ratios, which quantify the speed and distribution of products for different reaction pathways. For radical polymerization, the propagation rate coefficient (k_p) is a critical parameter. Benchmark data for methyl acrylate (MA) polymerization have been established through techniques like pulsed-laser polymerization (PLP) coupled with size-exclusion chromatography (SEC). rsc.org

Table 2: Benchmark Arrhenius Parameters for Methyl Acrylate Propagation

| Parameter | Value | Unit |

| Activation Energy (E_A) | 17.3 | kJ mol⁻¹ |

| Pre-exponential Factor (A) | 1.41 × 10⁷ | L mol⁻¹ s⁻¹ |

| Source: Polymer Chemistry rsc.org |

Studies comparing different acrylate and methacrylate monomers show "family-type behavior," where propagation kinetics are similar within each class. rsc.org For instance, the activation energy for propagation is consistently about 5 kJ mol⁻¹ lower for acrylates compared to methacrylates. rsc.org

Organometallic Derivative Chemistry and Synthetic Transformations

The electron-withdrawing nature of the acrylate system makes this compound a potential candidate for various reactions with organometallic reagents. These reactions primarily involve the formation of new carbon-carbon bonds, leading to a diverse array of molecular structures.

A key reaction type is the conjugate addition (or 1,4-addition) of organometallic compounds to the α,β-unsaturated carbonyl system. This process, often referred to as a Michael-type addition, involves the attack of a nucleophilic organometallic reagent at the β-position of the acrylate. This reactivity is analogous to that observed with other acrylate esters. organicchemistrydata.orgbeilstein-journals.org

Organometallic reagents such as organolithium and organocuprate reagents are commonly employed for such transformations. The reaction generates a metal enolate intermediate, which can then be protonated or trapped with other electrophiles to create further complexity in the molecular structure. beilstein-journals.org For instance, the use of dialkylzinc reagents in the presence of a chiral catalyst can lead to the formation of chiral enolates with high enantiomeric purity. These chiral zinc enolates can then react with various electrophiles. beilstein-journals.org

While specific studies on this compound are not extensively documented in this context, its reactivity can be inferred from related α-substituted acrylates like methyl methacrylate. The general scheme for the conjugate addition of an organometallic reagent (R-M) to this compound is depicted below:

Scheme 1: General Conjugate Addition of an Organometallic Reagent to this compound

The resulting metal enolate can then be quenched with a proton source (like water or acid) to yield the 1,4-adduct.

| Organometallic Reagent Type | General Reactivity with Acrylates | Potential Product with this compound |

| Organolithium (RLi) | Can undergo both 1,2-addition (to the carbonyl) and 1,4-conjugate addition. 1,4-addition is favored with sterically hindered reagents or at low temperatures. | 3-substituted methyl 2-(methoxymethyl)propanoate |

| Organocuprates (R₂CuLi) | Generally exhibit a high propensity for 1,4-conjugate addition to α,β-unsaturated esters, minimizing 1,2-addition. | 3-substituted methyl 2-(methoxymethyl)propanoate |

| Grignard Reagents (RMgX) | Reactivity is variable; can give mixtures of 1,2- and 1,4-addition products. The presence of catalytic amounts of copper salts can promote 1,4-addition. | Mixture of 1,2- and 1,4-addition products |

| Organozinc (R₂Zn) | Often used in asymmetric conjugate additions catalyzed by chiral ligands to afford enantiomerically enriched products. beilstein-journals.org | Chiral 3-substituted methyl 2-(methoxymethyl)propanoate |

It is important to note that the presence of the methoxymethyl group at the α-position may exert steric and electronic effects on the course of these reactions compared to unsubstituted acrylates.

Condensation and Cyclization Reactions of Acrylate Derivatives

The dual functionality of this compound, possessing both a reactive double bond and an ester group, makes it a valuable substrate in various condensation and cyclization reactions for the synthesis of cyclic and heterocyclic compounds.

Diels-Alder Reaction:

As a dienophile, this compound can participate in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. While specific examples involving this exact molecule are not prevalent in readily available literature, its behavior can be predicted based on studies with similar acrylates like methyl acrylate and methyl methacrylate. nih.govnih.govresearchgate.net The reaction involves the concerted or stepwise addition of the acrylate to a conjugated diene to form a six-membered ring.

For example, the reaction of an α-substituted acrylate with a diene like isoprene, often catalyzed by a Lewis acid, yields a substituted cyclohexene (B86901) derivative. nih.govresearchgate.net The presence of the α-substituent can influence the stereoselectivity (endo/exo) of the reaction. nih.gov

Michael Addition and Subsequent Cyclizations:

This compound can act as a Michael acceptor in reactions with various nucleophiles such as amines, thiols, and active methylene (B1212753) compounds. nih.govrsc.org The initial Michael adduct can then undergo subsequent intramolecular condensation or cyclization reactions.

For instance, the microwave-assisted Michael addition of amines to methyl acrylates has been shown to be an efficient method for the synthesis of β-amino esters. nih.gov A similar reaction with this compound would yield a β-amino ester derivative which could be a precursor for various heterocyclic systems.

Knoevenagel Condensation:

While not a direct reaction of this compound itself, related acrylate structures can be synthesized via the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as a cyanoacetate, catalyzed by a base like piperidine. chemrxiv.org This highlights a common synthetic route to highly substituted acrylate derivatives.

A patent describes a synthesis route starting from 3-isochromanone (B1583819) and methyl formate, which through a series of steps including condensation and esterification, leads to a related acrylate structure. google.com

The table below summarizes potential cyclization and condensation reactions based on the known reactivity of similar acrylate esters.

| Reaction Type | Reactant Partner | Potential Product Structure | Key Features |

| Diels-Alder [4+2] Cycloaddition | Conjugated Diene (e.g., Isoprene, Cyclopentadiene) | Substituted cyclohexene carboxylate | Forms a six-membered ring. Lewis acid catalysis can enhance reactivity and selectivity. nih.govresearchgate.net |

| Michael Addition followed by Cyclization | Dinucleophile (e.g., hydrazine, urea (B33335) derivatives) | Heterocyclic compounds (e.g., pyrazolidinones, pyrimidinones) | The initial 1,4-addition is followed by an intramolecular ring-closing reaction. |

| Amine Michael Addition | Primary or Secondary Amine | β-Amino ester derivative | Can be performed under microwave irradiation for improved efficiency. nih.gov The product is a versatile synthetic intermediate. |

| Thiol Michael Addition | Thiol | β-Thioether derivative | Often catalyzed by amines or phosphines. rsc.org |

Theoretical and Computational Investigations of Methyl 2 Methoxymethyl Acrylate

Quantum Mechanical Studies of Reaction Pathways and Energetics

Quantum mechanical calculations are fundamental to understanding the reactivity and stability of molecules. For Methyl 2-(methoxymethyl)acrylate, these studies would provide invaluable insights into its polymerization potential, degradation pathways, and interactions with other chemical species.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective in elucidating reaction mechanisms by calculating the energies of reactants, products, and transition states. For a compound like this compound, DFT could be employed to study various reactions, such as radical polymerization, hydrolysis of the ester group, or addition reactions across the double bond. By mapping the potential energy surface, researchers can identify the most likely reaction pathways and determine the activation energies, providing a deeper understanding of the compound's chemical behavior.

While no specific DFT studies on this compound are available, research on similar molecules like methyl methacrylate (B99206) has successfully used DFT to investigate polymerization mechanisms and the influence of catalysts.

Møller-Plesset Perturbation Theory (MP2) Calculations for Electronic Structure and Intermediates

Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that provides a more accurate description of electron correlation, which is crucial for understanding non-covalent interactions and refining energy calculations. For this compound, MP2 calculations would be instrumental in obtaining a precise electronic structure, which governs its reactivity and spectroscopic properties. Furthermore, this method is well-suited for studying the geometry and stability of reaction intermediates that may form during chemical transformations.

Transition State Theory (TST) and Multistructural Canonical Variational Transition-State Theory (MS-CVT) for Rate Constant Predictions

Transition State Theory (TST) is a cornerstone of chemical kinetics, providing a framework for calculating the rates of chemical reactions. By analyzing the properties of the transition state, TST allows for the prediction of reaction rate constants. For a comprehensive understanding of the kinetics of reactions involving this compound, more advanced methods like Multistructural Canonical Variational Transition-State Theory (MS-CVT) would be beneficial. MS-CVT accounts for the multiple conformations of the transition state, leading to more accurate rate constant predictions, especially for flexible molecules.

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Path Mapping

Intrinsic Reaction Coordinate (IRC) calculations are essential for confirming that a calculated transition state indeed connects the intended reactants and products. Starting from the transition state geometry, an IRC calculation follows the reaction path downhill to the corresponding minima on the potential energy surface. For any proposed reaction mechanism of this compound, IRC calculations would provide definitive evidence for the connectivity of stationary points, thereby validating the predicted reaction pathway.

Conformational Analysis and Non-Covalent Interactions

The three-dimensional structure and the subtle non-covalent interactions within a molecule can significantly influence its physical properties and chemical reactivity.

Intramolecular π-Stacking Interactions and their Influence on Reactivity

The presence of both a π-system (the acrylate (B77674) double bond) and an ether oxygen in this compound raises the possibility of intramolecular interactions. While classical π-stacking typically involves two aromatic rings, analogous interactions between the π-system and the lone pairs of the ether oxygen could influence the conformational preferences of the molecule. A detailed conformational analysis using computational methods would be necessary to determine the existence and strength of such interactions. If present, these non-covalent forces could affect the molecule's reactivity by stabilizing certain conformations, thereby influencing which parts of the molecule are more accessible for reaction.

Solvent Effects on Conformational Dynamics and Reaction Energetics

The surrounding solvent environment can significantly influence the behavior of a monomer by altering its conformational preferences and the energy landscape of its reactions. Computational studies on similar acrylate systems reveal the importance of these effects.

Conformational Dynamics: For monomers containing flexible side chains and polar groups, such as the methoxymethyl group in this compound, multiple stable conformations (rotational isomers) can exist. The equilibrium between these conformers is sensitive to the solvent. Computational studies on 2-hydroxyethyl methacrylate (HEMA), a monomer with a hydroxyl group capable of hydrogen bonding, have shown the co-existence of two stable conformers. unifi.itresearchgate.net Molecular dynamics (MD) simulations indicate that the carbonyl and hydroxyl oxygen atoms are involved in hydrogen bonding with protic solvents like water, while the ester oxygen interacts less significantly. unifi.itresearchgate.net Although the methoxymethyl group in this compound is a hydrogen bond acceptor rather than a donor, similar specific interactions with solvent molecules are expected to influence its conformational equilibrium. The choice of solvent can therefore stabilize certain conformers over others, which in turn can affect the monomer's effective reactivity.

Reaction Energetics: Solvents can alter the energetics of chemical reactions, including the elementary steps of polymerization (initiation, propagation, termination). This is achieved by differential solvation of the reactants and the transition state. Computational investigations combining accelerated molecular dynamics and mean force integration have been applied to study the β-scission of butyl acrylate in different solvents. nih.gov These studies demonstrated that both polar (water) and nonpolar (xylene) solvents reduce the free energy barrier of activation for this reaction by approximately 4 kcal/mol compared to the gas phase. nih.gov This highlights that solvation universally stabilizes the transition state, accelerating the reaction.

Furthermore, the polarity and hydrogen-bonding capability of the solvent play a critical role. In Diels-Alder reactions involving methyl acrylate, computational results show that the preference for the endo product is more pronounced in water than in the gas phase, aligning with experimental observations where selectivity increases with solvent polarity. srce.hr This effect is attributed to the electrostatic stabilization of the more polar endo transition state by the solvent. srce.hr Studies on the copolymerization of HEMA and butyl methacrylate (BMA) have also shown that the choice of solvent significantly impacts the composition-averaged propagation rate coefficient (k_p,cop). mdpi.com Hydrogen-bonding solvents can influence monomer reactivity, for instance by increasing the k_p of BMA. mdpi.com

These findings suggest that for this compound, the energetics of its polymerization will be highly dependent on the solvent system. The ether linkages in the monomer can interact with a range of solvents, and these interactions will modulate the energy barriers for propagation and other reaction steps.

| System Studied | Computational Method | Solvent(s) | Key Finding | Source |

|---|---|---|---|---|

| Butyl Acrylate (Dimer) | Accelerated MD, Mean Force Integration (QM/MM) | Water, Xylene, BA Monomer | Solvation reduces the free energy barrier for β-scission by ~4 kcal/mol compared to vacuum. | nih.gov |

| Methyl Acrylate + Cyclopentadiene (B3395910) | DFT (B3LYP/6-31G*) | Water, Methanol (B129727) | Endo-selectivity of the Diels-Alder reaction is enhanced in polar solvents due to stabilization of the polar transition state. | srce.hr |

| 2-Hydroxyethyl Methacrylate (HEMA) | DFT, MD Simulations | Water, Acetonitrile | Carbonyl and hydroxyl oxygens participate in hydrogen bonding, influencing conformational stability. | unifi.itresearchgate.net |

Structure-Reactivity Relationships in α-Substituted Acrylate Monomers

The substituent at the α-position of an acrylate monomer has a profound impact on its reactivity in polymerization. This is due to a combination of electronic and steric effects that influence the stability of the monomer, the propagating radical, and the transition states of the polymerization reactions.

Systematic studies on the photoinitiated polymerization of various acrylate monomers have established clear relationships between molecular structure and the rate of polymerization (R_p). acs.org One key finding is that preorganization of monomers via hydrogen bonding can significantly enhance the maximum polymerization rate. acs.org While this compound does not have a hydrogen-bond-donating group, its ether oxygen can act as a hydrogen bond acceptor, potentially interacting with protic solvents or other additives, which could influence its reactivity.

Computational studies comparing different acrylate monomers, such as methyl acrylate and methyl methacrylate, in Diels-Alder reactions show differences in selectivity, which can be rationalized by their structural differences. srce.hr The presence of the α-methyl group in methyl methacrylate leads to different energetic profiles compared to the unsubstituted methyl acrylate. srce.hr Similarly, the α-methoxymethyl group will sterically and electronically influence the approach of a propagating radical, affecting the propagation rate constant (k_p) and potentially the stereochemistry (tacticity) of the resulting polymer chain.

| Monomer | α-Substituent | Key Structural Feature | Observed/Predicted Effect on Reactivity | Source |

|---|---|---|---|---|

| Methyl Acrylate | -H | No α-substitution | Baseline for comparison. | srce.hr |

| Methyl Methacrylate (MMA) | -CH₃ | Electron-donating, sterically hindering methyl group | Alters reaction selectivity compared to methyl acrylate. | srce.hrnih.gov |

| 2-Hydroxyethyl Methacrylate (HEMA) | -CH₃ (and -OH on ester) | Hydrogen-bonding capable hydroxyl group | Reactivity and copolymer composition are highly sensitive to H-bonding solvents. | mdpi.com |

| Various Acrylates | Various | Molecular Dipole Moment | A direct linear correlation exists between the calculated dipole moment and the rate of polymerization. | acs.org |

Modeling of Polymerization Processes and Microstructure Development

Computational modeling is an indispensable tool for simulating polymerization processes and predicting the microstructure of the resulting polymers, which in turn determines their macroscopic properties.

Modeling of Polymerization Processes: The mechanism of polymerization can be investigated in detail using quantum mechanical methods like Density Functional Theory (DFT). For example, the spontaneous thermal initiation of methyl methacrylate (MMA) has been studied theoretically by calculating the minimum energy paths for various possible reactions. nih.gov These calculations helped to rule out a high-energy Diels-Alder initiation mechanism and support a more favorable Flory mechanism, identifying the most likely reaction path based on the lowest activation energy. nih.gov A similar approach can be applied to this compound to understand its initiation and propagation mechanisms, providing crucial kinetic parameters like activation energies that can be used in larger-scale kinetic models.

Kinetic models, such as those used for Atom Transfer Radical Polymerization (ATRP), rely on parameters like the atom transfer equilibrium constant (K_eq = k_a/k_d), which is the ratio of the activation to deactivation rate constants. nih.gov These fundamental parameters can be estimated using computational chemistry, allowing for the in-silico design of controlled polymerization systems for specific monomers.

Modeling of Microstructure Development: The sequence of monomer addition and the resulting stereochemistry (tacticity) define the polymer's microstructure. All-atom molecular dynamics (MD) simulations are particularly powerful for exploring how monomer structure and polymerization conditions affect the final polymer architecture. MD simulations have been used to analyze the effect of tacticity (isotactic, syndiotactic, atactic) on the surface structure of poly(methyl methacrylate) (PMMA). researchgate.net These simulations can quantify the orientation and surface density of different chemical groups (e.g., ester-methyl, α-methyl), revealing how stereoregularity impacts the polymer's interfacial properties. researchgate.net

Furthermore, quantitative structure-property relationship (QSPR) modeling can be employed to predict polymer properties based on monomer composition. rsc.org For instance, a QSPR approach was used to predict the elastic modulus and shear yield stress of poly(acrylonitrile-co-methyl methacrylate) copolymers, guiding the synthesis of materials with improved scratch resistance. rsc.org For a polymer derived from this compound, such modeling could predict how the flexible, polar side chain influences properties like glass transition temperature, mechanical strength, and surface energy.

| Modeling Technique | Application | Example System | Information Obtained | Source |

|---|---|---|---|---|

| Density Functional Theory (DFT) | Investigating reaction mechanisms | Methyl Methacrylate (MMA) | Minimum energy paths and activation energies for spontaneous initiation. | nih.gov |

| All-Atom Molecular Dynamics (MD) | Examining polymer structure and dynamics | Poly(methyl methacrylate) (PMMA) | Effect of tacticity on the orientation and density of surface chemical groups. | researchgate.net |

| Quantitative Structure-Property Relationship (QSPR) | Predicting polymer properties | Poly(acrylonitrile-co-methyl methacrylate) | Prediction of mechanical properties like elastic modulus and surface hardness. | rsc.org |

| Kinetic Modeling (e.g., for ATRP) | Simulating polymerization kinetics | General (Meth)acrylates | Relates monomer/catalyst structure to kinetic parameters (K_eq) and control over polymerization. | nih.gov |

Advanced Materials Applications Through Polymerization of Methyl 2 Methoxymethyl Acrylate

Design and Synthesis of Functional Polymers for Specific Performance

The design and synthesis of functional polymers from M2MMA are centered around leveraging the unique properties imparted by the methoxymethyl group. This functional group can influence the polymer's solubility, thermal properties, and reactivity, allowing for the creation of materials with specific performance characteristics.

The synthesis of polymers from M2MMA can be achieved through various controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. These methods allow for precise control over the polymer's molecular weight, architecture, and composition, which is crucial for tailoring its final properties. For instance, free radical polymerization of methacrylate (B99206) monomers is a common and valuable tool for creating a wide array of polymeric materials for various applications. sapub.org

The resulting poly(methyl 2-(methoxymethyl)acrylate) homopolymer or copolymers can exhibit a range of properties depending on the polymerization conditions and the comonomers used. The physicochemical properties of polyacrylates and polymethacrylates are highly dependent on the nature of the substituents in the side chain. nih.gov

Key Performance Attributes Influenced by the Methoxymethyl Group:

| Property | Influence of Methoxymethyl Group |

| Solubility | The ether linkage in the methoxymethyl group can enhance solubility in a broader range of solvents compared to standard polymethacrylates like PMMA. |

| Adhesion | The polarity of the methoxymethyl group can improve adhesion to various substrates. |

| Thermal Stability | The presence of the ether group may affect the thermal degradation profile of the polymer. |

| Reactivity | The methoxymethyl group can potentially be cleaved under acidic conditions, revealing a hydroxymethyl group that can be used for post-polymerization modification. |

Development of Specialty Polymers for Emerging Technologies

The unique characteristics of M2MMA make it a promising monomer for the development of specialty polymers for a variety of emerging technologies. Its ability to be incorporated into well-defined polymer architectures allows for the fine-tuning of material properties to meet the stringent demands of advanced applications.

Monomers for Photoresist Applications

In the field of microelectronics, photoresists are critical materials for patterning integrated circuits. (Meth)acrylate-based polymers are frequently used in photoresist formulations due to their excellent transparency, particularly at the shorter wavelengths used in advanced lithography, such as 193 nm (ArF). nih.gov

While direct studies on M2MMA in photoresists are not extensively documented, its structure suggests potential benefits. The methoxymethyl group can act as an acid-labile protecting group. In a chemically amplified photoresist system, a photoacid generator (PAG) produces an acid upon exposure to light. This acid can then catalyze the cleavage of the methoxymethyl ether bond, converting the nonpolar side chain into a polar hydroxymethyl group. This change in polarity leads to a significant difference in solubility between the exposed and unexposed regions of the photoresist, enabling the development of a high-resolution pattern.

(Meth)acrylate polymers are known to have a potential issue with swelling in the aqueous alkaline developers used in the development process due to interactions with polar groups. nih.gov The incorporation of specific functional groups can help to control this swelling. The change in polarity upon deprotection of the methoxymethyl group could be engineered to provide a high-contrast development process.

Engineering of Polymer Properties through Monomer Composition and Polymerization Control

The properties of polymers derived from M2MMA can be precisely engineered by controlling the monomer composition during copolymerization and by utilizing controlled polymerization techniques. uni-bayreuth.de Copolymerization of M2MMA with other (meth)acrylate monomers allows for the creation of materials with a wide spectrum of properties.

For example, copolymerizing M2MMA with a hard monomer like methyl methacrylate (MMA) could result in a polymer with increased glass transition temperature (Tg) and hardness. metu.edu.tr Conversely, copolymerization with a soft monomer like n-butyl acrylate (B77674) could lead to a more flexible material with a lower Tg. The α-methyl group in methacrylates significantly influences the interfacial behavior and properties of the resulting polymers. nih.gov

Table of Potential Comonomers and Their Effect on Polymer Properties:

| Comonomer | Effect on Polymer Properties |

| Methyl Methacrylate (MMA) | Increases Tg, hardness, and mechanical strength. weebly.com |

| n-Butyl Acrylate (nBA) | Decreases Tg, increases flexibility and tack. |

| 2-Hydroxyethyl Methacrylate (HEMA) | Introduces hydroxyl groups, increasing hydrophilicity and providing sites for crosslinking. |

| Styrene (B11656) | Improves refractive index and thermal stability. |

Controlled polymerization methods are essential for creating well-defined copolymers with predictable properties. Techniques like ATRP allow for the synthesis of block copolymers where segments of poly(M2MMA) can be combined with blocks of other polymers, leading to materials with unique phase-separated morphologies and properties.

Synthesis of Advanced Polymer Architectures (e.g., Star Polymers, Graft Copolymers)

The synthesis of advanced polymer architectures, such as star polymers and graft copolymers, offers another level of control over the macroscopic properties of materials. M2MMA can be readily incorporated into these complex structures using controlled polymerization techniques.

Star Polymers: Star polymers consist of multiple polymer arms radiating from a central core. They can be synthesized using a "core-first" or "arm-first" approach. In a "core-first" method, a multifunctional initiator is used to simultaneously grow multiple polymer arms. M2MMA can be polymerized from such an initiator to form the arms of the star polymer. cmu.edu These star-shaped polymers often exhibit lower solution and melt viscosities compared to their linear analogues of the same molecular weight.

Graft Copolymers: Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct from the main chain. cmu.edu M2MMA can be used to form either the backbone or the side chains.

"Grafting-from": A macroinitiator backbone with initiating sites along its chain can be used to polymerize M2MMA, creating well-defined side chains. researchgate.net

"Grafting-through": A macromonomer of poly(M2MMA) with a polymerizable end group can be copolymerized with other monomers to form a graft copolymer.

"Grafting-to": Pre-synthesized poly(M2MMA) chains with reactive end groups can be attached to a polymer backbone with complementary functional groups.

The unique architecture of these polymers can lead to interesting self-assembly behaviors and mechanical properties.

Role in Precursors for Carbon Fiber Production and Rheology Modification

While not a conventional monomer for these applications, the unique structure of M2MMA suggests potential roles in the development of precursors for carbon fiber production and in rheology modification.

Precursors for Carbon Fiber Production: Polyacrylonitrile (PAN) is the most common precursor for high-strength carbon fibers. rsc.org However, research is ongoing to find alternative and more cost-effective precursors. Copolymers of acrylonitrile with other monomers, such as methyl acrylate, are often used to improve the processability and properties of the resulting carbon fibers. researchgate.netmdpi.com Polymethyl methacrylate (PMMA) has also been investigated as a carbon source for nanofibers due to its high mechanical strength and thermal stability. scirp.org

The incorporation of M2MMA into a PAN-based copolymer precursor could potentially influence the stabilization and carbonization processes. The methoxymethyl group might alter the cyclization reactions that occur during stabilization, potentially affecting the final structure and properties of the carbon fiber.

Rheology Modification: Rheology modifiers are additives used to control the flow properties of a liquid system. makevale.com Polymers are widely used as rheology modifiers in various applications, including adhesives, coatings, and personal care products. The viscosity and viscoelastic properties of a polymer solution are dependent on its molecular weight, architecture, and interactions with the solvent.

Polymers of M2MMA, particularly those with high molecular weight or complex architectures like star polymers, could function as effective rheology modifiers. The polarity of the methoxymethyl group could lead to specific interactions in certain solvent systems, providing a mechanism for viscosity control. For instance, hydrophobically modified (meth)acrylate polymers are known to act as associative thickeners in aqueous solutions. lu.se The balance of hydrophilic and hydrophobic character in M2MMA could be exploited for such applications. In cyanoacrylate adhesives, PMMA beads are used as rheology modifiers to control the thixotropic behavior of the adhesive. makevale.com

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Catalytic Systems

The pursuit of more efficient, selective, and sustainable methods for synthesizing Methyl 2-(methoxymethyl)acrylate and other α-functionalized acrylates is a key area of future research. Current investigations are moving beyond traditional methods to explore innovative catalytic systems and reaction pathways.

A significant research direction involves the development of catalyst-driven migrations. For instance, the selective synthesis of α-acyloxy acrylates has been achieved using rhodium(II) and copper(II) catalysts that promote 2,3-acyloxy migration from α-diazo-β-acyloxy esters. nih.gov This approach offers high yields and remarkable chemo-, regio-, and diastereoselectivity, which could be adapted for the synthesis of α-alkoxy acrylates like this compound. nih.gov Another promising strategy is the one-pot synthesis of α-substituted acrylates via the Horner-Wadsworth-Emmons (HWE) reaction, which allows for the smooth introduction of various side-chains under mild conditions using inexpensive reagents. researchgate.net

Furthermore, the direct synthesis of acrylates from simple and abundant feedstocks is a major goal. A notable breakthrough is the first homogeneous catalyst based on nickel that enables the synthesis of sodium acrylate (B77674) from CO2 and ethylene (B1197577). nih.govhte-company.com Future work will likely focus on adapting such catalytic systems for the production of more complex acrylates. The synthesis of related compounds, such as methyl 2-(bromomethyl)acrylate, provides valuable insights into the functionalization at the α-position. chemicalbook.com Additionally, patents describing the synthesis of multifunctional acrylates from the reaction of acrylate esters with formaldehyde (B43269) point towards versatile methods for creating complex monomer architectures. google.com

The table below summarizes some of the emerging synthetic strategies and the types of catalysts being explored.

| Synthetic Strategy | Catalyst Type | Key Advantages | Relevant Precursors |

| Catalyst-Driven Migration | Rhodium(II), Copper(II) | High yield, high selectivity | α-Diazo-β-acyloxy esters |

| Horner-Wadsworth-Emmons | --- | Mild conditions, one-pot reaction | Phosphonoacetates, Aldehydes |

| Carbonylation | Nickel-based complexes | Utilization of CO2 | Alkenes, CO2 |

| Aldehyde Insertion | DABCO | Creation of multifunctional monomers | Acrylate esters, Formaldehyde |

Development of Highly Controlled Polymerization Strategies for Tailored Macromolecules

A major thrust in the field is the development of highly controlled polymerization techniques to produce polymers from this compound with precisely defined architectures, molecular weights, and functionalities. Such tailored macromolecules are essential for advanced applications.

Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are at the forefront of this research. sigmaaldrich.comcmu.edu ATRP has proven to be a robust method for polymerizing a wide range of functional acrylates and methacrylates, including those with alkoxy groups, often in aqueous media and at ambient temperatures. cmu.eduacs.org The tolerance of ATRP to various functional groups allows for the direct polymerization of monomers like this compound, and the use of functional initiators enables the synthesis of polymers with specific end-groups. cmu.edunih.gov Similarly, RAFT polymerization offers excellent control over the polymerization of acrylates and methacrylates, enabling the synthesis of well-defined block copolymers and other complex architectures. unibo.itrsc.orgresearchgate.net

Anionic polymerization of α-(alkoxymethyl)acrylates represents another important research direction, as it can lead to polymers with high isotacticity due to the chelating effect of the alkoxy group at the propagating chain end. tandfonline.com This stereocontrol is crucial for tuning the physical and mechanical properties of the resulting polymers.

Emerging trends also include the development of novel polymerization strategies to create more complex macromolecular structures. Controlled radical branching polymerization, using "inibramers" (a molecule that acts as both an initiator and a branching agent), is being explored to synthesize hyperbranched polymers with a high degree of branching and unique properties. acs.org Furthermore, light-mediated polymerization, using iridium-based catalysts, offers a method to efficiently activate and deactivate the polymerization process, providing excellent control over the synthesis of homo-, random, and block copolymers. acs.orgnih.gov

The following table highlights key controlled polymerization techniques and their potential for creating tailored macromolecules from functionalized acrylates.

| Polymerization Technique | Key Features | Potential Macromolecular Architectures |

| ATRP | Tolerant to functional groups, can be performed in aqueous media | Block copolymers, Star polymers, Functional end-groups |

| RAFT | Wide monomer scope, good control over molecular weight distribution | Diblock and multiblock copolymers, Gradient copolymers |

| Anionic Polymerization | High stereocontrol (isotacticity) | Stereoregular polymers |

| Light-Mediated Polymerization | Temporal control using light | Well-defined homo-, random-, and block copolymers |

| Controlled Radical Branching | Use of inibramers | Hyperbranched polymers |

Deeper Mechanistic Understanding Through Advanced Computational Methods

Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for gaining a deeper mechanistic understanding of the polymerization behavior of this compound and related monomers. These methods provide insights that are often difficult to obtain through experiments alone.

Beyond kinetics, computational models are being developed to predict reaction barriers in acrylate and methacrylate (B99206) radical reactions, with some studies incorporating machine learning algorithms to accelerate the process. rsc.org These predictive models can significantly speed up the design and development of new polymer materials. The copolymerization of different acrylate monomers is another area where computational studies are providing valuable insights. Quantum chemistry and kinetic modeling are used to estimate copolymerization parameters and predict the final copolymer composition and structure. mdpi.comresearchgate.netnanoient.org Software packages like PREDICI® and MATLAB are used to simulate polymerization processes, taking into account complex phenomena like the gel and glass effects, to optimize reaction conditions for desired outcomes. mdpi.comcore.ac.uk

The table below outlines the application of various computational methods in understanding acrylate polymerization.

| Computational Method | Area of Investigation | Key Insights |

| Density Functional Theory (DFT) | Reaction kinetics and mechanism | Propagation rate constants, activation energies, tacticity, structure-reactivity relationships |

| Machine Learning Models | Reaction barrier prediction | Accelerated prediction of reaction kinetics |

| Kinetic Modeling (e.g., PREDICI®, MATLAB) | Polymerization process simulation | Optimization of reaction conditions, prediction of conversion and molecular weight |

| Quantum Chemistry | Copolymerization behavior | Reactivity ratios, copolymer composition |

Integration into Multi-component and Hybrid Material Systems for Enhanced Functionality

A significant emerging trend is the integration of polymers derived from this compound into multi-component and hybrid material systems. This approach aims to combine the unique properties of the functionalized polyacrylate with other materials to create advanced systems with enhanced or entirely new functionalities.

One avenue of exploration is the creation of organic-inorganic hybrid materials. This can be achieved by copolymerizing functionalized acrylates with inorganic macromonomers, such as polyhedral oligomeric silsesquioxanes (POSS). cmu.edumst.edu The resulting copolymers have a polymer backbone with pendant inorganic nanoclusters, leading to materials with improved thermal and mechanical properties. mst.edu Another approach involves the in-situ polymerization of acrylates on the surface of functionalized nanomaterials, such as graphene, to create covalently bonded hybrid materials for applications in sensors and biotechnology. nih.gov Hybrid films can also be synthesized from a chemical solution containing metal dopants that are integrated into the polymer backbone, which can then be patterned using photolithography for electronic and photonic applications. nih.gov

The development of acrylic hybrid polymers, where the acrylic polymer is chemically or physically combined with another polymer species like polyurethanes or polysiloxanes, is another active area of research. pcimag.com This strategy allows for the synergistic combination of properties, such as the durability of acrylates with the flexibility of silicones. The synthesis of linear hybrid block and graft copolymers containing segments of materials like poly(dimethylsiloxane) (PDMS) can be achieved using controlled polymerization techniques like ATRP, starting from a PDMS macroinitiator. cmu.edu

Furthermore, the copolymerization of this compound with other acrylic or methacrylic monomers is a straightforward way to create multi-component polymer systems with tunable properties. For example, copolymerizing with monomers like 2-ethoxyethyl methacrylate can alter the hydrophilic-hydrophobic balance and other physical characteristics of the final material. researchgate.net

The following table summarizes different approaches for integrating functionalized polyacrylates into advanced material systems.